molecular formula C5H9NO4 B044403 (2R,3S)-2-amino-3-methylbutanedioic acid CAS No. 121570-10-3

(2R,3S)-2-amino-3-methylbutanedioic acid

Cat. No. B044403
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-STHAYSLISA-N
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Description

Synthesis Analysis

The stereoselective synthesis of compounds related to (2R,3S)-2-amino-3-methylbutanedioic acid often involves multistep synthetic routes that incorporate strategies for achieving the desired stereochemistry. For instance, the synthesis of related compounds has been achieved through highly stereoselective methods, employing strategies like enantioselective hydrolysis and asymmetric bromination to set stereochemistry at critical points in the molecule (Thaisrivongs et al., 1987); (Andruszkiewicz et al., 1990).

Molecular Structure Analysis

The molecular structure of (2R,3S)-2-amino-3-methylbutanedioic acid and related compounds has been studied through various analytical techniques, including X-ray crystallography, to determine the absolute configuration and stereochemistry. These studies are crucial for understanding the biological activity and synthesis of these compounds (Nakamura et al., 1976).

Scientific Research Applications

Amino Acid Research in Chronic Pain Management

Research has explored the use of ketamine, an N-methyl-D-aspartate receptor antagonist, highlighting its potential in chronic pain management. While not the same compound, the mechanism of action involving amino acid neurotransmission is relevant. Ketamine's diverse effects on chronic pain suggest a potential area of interest for related amino acids in modulating pain perception and management (Hocking & Cousins, 2003).

Amino Acid PET Radiotracers in Cancer Diagnosis

Amino acid PET radiotracers, including conventional ones like MET-PET, have shown reliability in distinguishing tumor recurrence. This application underscores the importance of amino acids in diagnostic imaging, highlighting how structural derivatives of amino acids could play a role in enhancing imaging techniques for cancer diagnosis (Santo et al., 2022).

Antioxidant Supplementation in Diabetes Mellitus

Taurine, a conditionally essential β-amino acid, demonstrates protective and therapeutic effectiveness against diabetes mellitus. This review of taurine's effects underscores the potential for specific amino acids to contribute to managing and preventing diabetes complications through antioxidant supplementation, suggesting a research application for related compounds (Sirdah, 2015).

Biotechnology in Amino Acid Production

The review on biotechnological methods for producing amino acids used in the pharmaceutical industry illustrates the significant role of amino acids beyond basic biological functions, including therapeutic applications and as dietary supplements. This underscores the importance of research into amino acids for industrial and pharmaceutical uses (Ivanov et al., 2013).

Safety And Hazards

Safety data would typically come from MSDS sheets provided by the manufacturer. It could also be necessary to conduct toxicity studies.


Future Directions

Future research could involve synthesizing analogs of this compound to explore structure-activity relationships, or investigating its potential uses in medicine or industry.


Please note that this is a general approach and the specific details could vary depending on the exact nature of the compound and the context of the research. For a detailed analysis, it would be necessary to refer to scientific literature or conduct laboratory experiments.


properties

IUPAC Name

(2R,3S)-2-amino-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRUAYBIUSUULX-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-amino-3-methylbutanedioic acid

CAS RN

121570-10-3
Record name 3-Methyl-D-aspartic acid, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-methyl-D-aspartic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-METHYL-D-ASPARTIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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